N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzamide
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Overview
Description
N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a nitrobenzamide moiety
Mechanism of Action
For further reading, you might explore related research articles and databases . Keep in mind that scientific knowledge evolves, and new findings may emerge over time. 📚🔍
: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. DOI:10.1039/C3CS60197H
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, followed by the introduction of the fluorophenyl group and the nitrobenzamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
N-(3-fluorophenyl)-N′-(2-thiazolyl)urea: This compound also contains a fluorophenyl group and a thiazole ring, but differs in its urea linkage.
N-(4-nitrophenyl)-N′-(2-thiazolyl)urea: Similar to the target compound, but with a different functional group arrangement.
Uniqueness
N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorophenyl group and a nitrobenzamide moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c1-12-17(27-19(22-12)14-3-2-4-15(20)11-14)9-10-21-18(24)13-5-7-16(8-6-13)23(25)26/h2-8,11H,9-10H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAQXZJZCHPFKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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